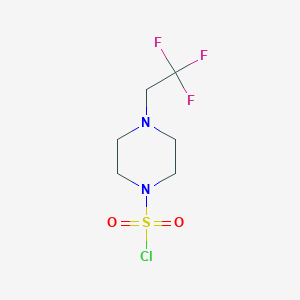

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride is a chemical compound with the molecular formula C6H10ClF3N2O2S It is known for its unique structural features, which include a trifluoroethyl group attached to a piperazine ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{4-(2,2,2-Trifluoroethyl)piperazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, acetonitrile

Catalysts: Base catalysts such as triethylamine

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The trifluoroethyl group can also influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions.

Comparison with Similar Compounds

Similar Compounds

4-(2,2,2-Trifluoroethyl)piperazine: Lacks the sulfonyl chloride group but shares the trifluoroethyl-piperazine structure.

2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but differs in its amine functionality.

4-(2,2,2-Trifluoroethyl)piperazine-1-carboxylate: Similar structure with a carboxylate group instead of a sulfonyl chloride.

Uniqueness

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride is unique due to the presence of both the trifluoroethyl and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Biological Activity

4-(2,2,2-Trifluoroethyl)piperazine-1-sulfonylchloride is a sulfonamide derivative characterized by its trifluoroethyl group, which has implications for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

- Molecular Formula : C6H10ClF3N2O2S

- Molecular Weight : 232.68 g/mol

- IUPAC Name : 4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride

- Canonical SMILES : ClS(=O)(=O)N1CCN(CC1)C(C(F)(F)F)F

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing enzymatic activity and receptor binding. This interaction can modulate various signaling pathways, leading to diverse biological effects.

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes has been documented, suggesting potential applications in treating conditions like glaucoma and edema.

Anti-inflammatory Properties

Research indicates that compounds with similar structures possess anti-inflammatory effects. The trifluoroethyl group may contribute to these properties by altering the compound's interaction with inflammatory mediators.

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of piperazine compounds showed antiviral activity against various viral strains. The structural modifications, including the incorporation of a trifluoroethyl moiety, were found to enhance antiviral efficacy.

- CNS Penetration : Research focusing on blood-brain barrier permeability revealed that modifications to piperazine sulfonamides significantly improved their ability to penetrate the CNS. This was crucial for developing treatments for neurological disorders.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-(Trifluoromethyl)piperazine | Antimicrobial | Enzyme inhibition |

| 4-Piperazinyl-1-sulfonamide | Antiviral | Receptor binding |

| 4-(Ethyl)piperazine | Moderate antibacterial | Membrane disruption |

Properties

Molecular Formula |

C6H10ClF3N2O2S |

|---|---|

Molecular Weight |

266.67 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride |

InChI |

InChI=1S/C6H10ClF3N2O2S/c7-15(13,14)12-3-1-11(2-4-12)5-6(8,9)10/h1-5H2 |

InChI Key |

ZQKFYGAAYBBNSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.